5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole
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Overview
Description
5-(4-Isopropylphenyl)-5H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a thieno[2,3-c]pyrrole core with a 4-isopropylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an amine. For this compound, the reaction typically involves the use of 2,5-dimethoxytetrahydrofuran and 4-isopropylaniline in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)-5H-thieno[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding pyrrole-2,5-diones.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or sulfonylated pyrrole derivatives.
Scientific Research Applications
5-(4-Isopropylphenyl)-5H-thieno[2,3-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism by which 5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Thieno[2,3-c]pyrrole: A related compound with a fused thiophene and pyrrole ring system.
Indole: Another heterocyclic compound with a fused benzene and pyrrole ring system.
Uniqueness
5-(4-Isopropylphenyl)-5H-thieno[2,3-c]pyrrole is unique due to the presence of the 4-isopropylphenyl substituent, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and therapeutic agents .
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)thieno[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NS/c1-11(2)12-3-5-14(6-4-12)16-9-13-7-8-17-15(13)10-16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECOJRGSSXZYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C3C=CSC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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